3-ethyl-4,5-dimethyl-1H-pyrazole
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Overview
Description
3-Ethyl-4,5-dimethyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4,5-dimethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the condensation of 3,5-dimethyl-1H-pyrazole with ethylating agents under controlled conditions. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as one-pot multicomponent reactions. These methods are advantageous due to their efficiency and cost-effectiveness. For instance, the use of transition-metal catalysts and photoredox reactions has been explored to enhance yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions include various substituted pyrazoles, carbonyl compounds, and reduced pyrazole derivatives .
Scientific Research Applications
3-Ethyl-4,5-dimethyl-1H-pyrazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethyl-4,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors. For instance, it has been shown to hydrolyze the second messenger cyclic adenosine monophosphate (cAMP), which regulates numerous physiological processes . The presence of nitrogen atoms in the pyrazole ring allows for hydrogen bonding and coordination with metal ions, influencing its biological activity .
Comparison with Similar Compounds
3,5-Dimethyl-1H-pyrazole: A closely related compound with similar structural features but lacking the ethyl group at the 3-position.
3,5-Diphenyl-1H-pyrazole: Another analogue with phenyl groups at the 3 and 5 positions, exhibiting different reactivity and applications.
Isoxazole: A structural analogue where the nitrogen atom in position 1 is replaced by oxygen.
Uniqueness: 3-Ethyl-4,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-ethyl-4,5-dimethyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-4-7-5(2)6(3)8-9-7/h4H2,1-3H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWFIXIVBZXVLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=C1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601348924 |
Source
|
Record name | 3-Ethyl-4,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601348924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75326-10-2 |
Source
|
Record name | 3-Ethyl-4,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601348924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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